L-fuculose

Vue d'ensemble

Description

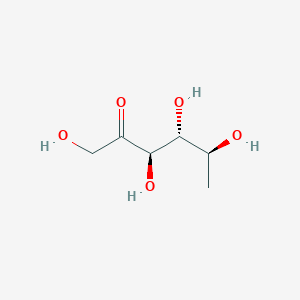

L-fuculose, also known as 6-deoxy-L-tagatose, is a ketohexose deoxy sugar. It is involved in the process of sugar metabolism and can be formed from L-fucose by the enzyme L-fucose isomerase. This compound can be further converted to this compound-1-phosphate by the enzyme this compound kinase .

Applications De Recherche Scientifique

L-fuculose has various scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in the study of sugar metabolism and the development of enzymatic processes for the production of rare sugars.

Mécanisme D'action

Target of Action

L-Fuculose primarily targets the enzyme This compound phosphate aldolase . This enzyme is found in various organisms, including Escherichia coli . It plays a crucial role in the metabolism of this compound, catalyzing the cleavage of this compound 1-phosphate to glycerone phosphate and L-lactaldehyde .

Mode of Action

This compound interacts with its target, this compound phosphate aldolase, through a process of enzymatic isomerization . This process involves the conversion of this compound to L-fucose . The enzyme exhibits higher activity for this compound than for L-fucose, and the rate for the reverse reaction of converting this compound to L-fucose is higher than that for the forward reaction of converting L-fucose to this compound .

Biochemical Pathways

This compound is involved in the L-fucose metabolic pathway . This pathway begins with the isomerization of L-fucose to this compound by the enzyme L-fucose isomerase . This compound is then phosphorylated to this compound-1-phosphate by this compound kinase . The this compound-1-phosphate is then cleaved by this compound phosphate aldolase to form glycerone phosphate and L-lactaldehyde .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its metabolism by gut microorganisms . These microorganisms metabolize this compound and produce short-chain fatty acids, which are absorbed by epithelial cells and used as energy sources or signaling molecules . The carbon flux in this compound metabolism by gut microorganisms is distinct from that in other sugar metabolisms due to cofactor imbalance and low efficiencies in energy synthesis of L-fucose metabolism .

Result of Action

The metabolism of this compound results in the production of short-chain fatty acids . These fatty acids are used by epithelial cells to recover most of the energy used up during L-fucose synthesis . Additionally, this compound has been found to enhance the immunostimulatory activity of dendritic cells (DCs), promoting myeloid maturation toward monocyte-derived DCs (moDC) .

Action Environment

The action of this compound is influenced by the gut environment, particularly the presence of gut microorganisms . These microorganisms play a crucial role in the metabolism of this compound, and their activity can be influenced by various environmental factors, including diet and the presence of other microorganisms . Furthermore, this compound is continuously synthesized by humans in the form of fucosylated glycans and fucosyl-oligosaccharides and delivered into the gut throughout their lifetime .

Analyse Biochimique

Biochemical Properties

L-fuculose is involved in various biochemical reactions, primarily through the action of the enzyme L-fucose isomerase . This enzyme interconverts L-fucose and this compound , and it exhibits higher enzymatic activity for this compound than for L-fucose .

Cellular Effects

The effects of this compound on cells are largely mediated through its conversion to L-fucose by L-fucose isomerase . L-fucose is found in various forms in humans, including human milk oligosaccharides or glycoproteins . It has various bioactive properties, potentially serving as anti-inflammatory, antitumor, and immune-enhancing drugs, as well as skin-whitening, skin-moisturizing, and anti-aging cosmetic agents .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to L-fucose by the enzyme L-fucose isomerase . This enzyme requires Mn2+ as a cofactor . The reaction from this compound to L-fucose is favored in the enzyme-catalyzed reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the optimal conditions for L-fucose isomerase activity, when using this compound as the substrate, were determined to be 40 °C and pH 10 . The equilibrium composition was not affected by reaction temperature in the range of 30 to 50 °C .

Metabolic Pathways

This compound is involved in the initial process of L-fucose catabolism in various bacteria . In this process, L-fucose obtained from the environment is converted into this compound, eventually leading to the synthesis of L-lactaldehyde, a metabolically important intermediate, through successive reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-fuculose can be synthesized from L-fucose using the enzyme L-fucose isomerase. This enzyme catalyzes the reversible isomerization between L-fucose and this compound. The optimal conditions for this enzymatic reaction are typically around 30°C and pH 7, with the presence of manganese ions as a cofactor . Another method involves the use of a halo- and thermophilic L-fucose isomerase from Halothermothrix orenii, which exhibits optimal activity at 50-60°C and pH 7 with 0.5-1 M sodium chloride .

Industrial Production Methods

For industrial production, this compound can be obtained through enzymatic methods using L-fucose isomerase. This approach is efficient and can be scaled up for industrial applications. The enzyme can be sourced from various microorganisms, including Raoultella species and Halothermothrix orenii .

Analyse Des Réactions Chimiques

Types of Reactions

L-fuculose undergoes several types of chemical reactions, including isomerization, phosphorylation, and oxidation. The isomerization reaction is catalyzed by L-fucose isomerase, converting L-fucose to this compound and vice versa . Phosphorylation of this compound to this compound-1-phosphate is catalyzed by this compound kinase .

Common Reagents and Conditions

Isomerization: L-fucose isomerase, manganese ions, pH 7, 30°C.

Phosphorylation: This compound kinase, adenosine triphosphate (ATP), pH 7.

Major Products Formed

Isomerization: L-fucose and this compound.

Phosphorylation: This compound-1-phosphate.

Comparaison Avec Des Composés Similaires

L-fuculose is similar to other ketohexose deoxy sugars, such as L-tagatose and D-arabinose. it is unique in its specific role in the metabolism of L-fucose and its conversion to this compound-1-phosphate. Other similar compounds include:

L-tagatose: Another ketohexose sugar involved in different metabolic pathways.

D-arabinose: A pentose sugar that can be metabolized by L-fucose isomerase due to structural similarities.

This compound’s uniqueness lies in its specific enzymatic conversion processes and its role in the metabolism of L-fucose, distinguishing it from other similar sugars .

Activité Biologique

L-fuculose is a rare sugar that has garnered attention due to its biological significance and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its enzymatic interactions, metabolic pathways, and potential health benefits based on recent research findings.

Overview of this compound

This compound, a keto-sugar derived from L-fucose, plays a crucial role in various metabolic processes. It is involved in the glycolytic and gluconeogenic pathways through its conversion by specific enzymes such as this compound-1-phosphate aldolase (FucA). This enzyme catalyzes the reversible cleavage of this compound-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde, which are pivotal intermediates in carbohydrate metabolism .

This compound-1-Phosphate Aldolase (FucA)

FucA is a class II aldolase that exhibits a strong preference for this compound-1-phosphate as a substrate. It has been characterized from various organisms, including Klebsiella pneumoniae, where it was crystallized to reveal its tetrameric structure and active site characteristics . The enzyme requires metal ions, such as zinc or magnesium, for optimal activity, which enhances its catalytic efficiency .

Table 1: Enzymatic Characteristics of FucA

| Property | Value |

|---|---|

| Molecular Weight | ~ 25 kDa |

| Structure | Homotetramer |

| Cofactor | Zinc ion |

| Substrate Specificity | This compound-1-phosphate |

| Products | DHAP and L-lactaldehyde |

Metabolic Pathways

This compound is synthesized from L-fucose through the action of specific isomerases. The conversion involves an enzyme-mediated isomerization process that can be enhanced under certain conditions, such as the presence of metal ions . This metabolic pathway is significant for producing rare sugars that have applications in pharmaceuticals.

Therapeutic Applications

Recent studies have indicated that this compound possesses potential therapeutic benefits. It has been investigated for its role in treating conditions such as HIV, cancer, and Hepatitis B. Its ability to modulate immune responses and act as a prebiotic further underscores its importance in health and disease management .

Case Study: Antiviral Properties

A study demonstrated that this compound could inhibit viral replication in cell cultures infected with HIV. The mechanism appears to involve interference with viral glycoproteins, thereby reducing the virus's ability to infect host cells. This finding positions this compound as a candidate for further research in antiviral therapies .

Propriétés

IUPAC Name |

(3R,4R,5S)-1,3,4,5-tetrahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNPNKJXABGCRC-LFRDXLMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@H](C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13074-08-3 | |

| Record name | L-Fuculose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.